Dorzolamide Hydrochloride

Carbonic anhydrase isozyme selectivity Topical glaucoma therapy Systemic toxicity avoidance

Choose Dorzolamide Hydrochloride for its unmatched CA‑II selectivity (IC₅₀ 0.18 nM) and 9‑fold higher optic nerve AUC vs. brinzolamide, as evidenced by local differentiation data. This first‑in‑class topical CA inhibitor ensures minimal systemic exposure and superior posterior‑segment distribution, making it the definitive tool for chronic glaucoma models and neurovascular research. Standardized purity and validated pharmacokinetics guarantee reproducible results.

Molecular Formula C10H17ClN2O4S3
Molecular Weight 360.9 g/mol
CAS No. 130693-82-2
Cat. No. B1684376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDorzolamide Hydrochloride
CAS130693-82-2
Synonyms4-ethylamino-5,6-dihydro-6-methyl-7,7-dioxide-4H-thieno(2,3-b)thiopyran-2-sulfonamide
5,6-dihydro-4-ethylamino-6-methyl-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
dorzolamide
Dorzolamide Chibret
dorzolamide hydrochloride
dorzolamide, (trans)-isomer
L 671152
L-671,152
MK 507
MK-507
Trusopt
Molecular FormulaC10H17ClN2O4S3
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
InChIInChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1
InChIKeyOSRUSFPMRGDLAG-QMGYSKNISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dorzolamide Hydrochloride (CAS 130693-82-2): A Topical Carbonic Anhydrase Inhibitor for Glaucoma and Ocular Hypertension Research


Dorzolamide Hydrochloride (CAS 130693-82-2, MK-507, L-671152) is a water-soluble sulfonamide derivative that acts as a potent and selective inhibitor of human carbonic anhydrase (CA) isoenzymes, primarily CA-II and CA-IV [1]. It is the first topical CA inhibitor developed for clinical use in reducing intraocular pressure (IOP) in glaucoma and ocular hypertension, circumventing the systemic side effects associated with oral CA inhibitors like acetazolamide [2]. Its ability to penetrate the cornea and reach the ciliary body distinguishes it from earlier CA inhibitors that were ineffective when applied topically [3].

Why Dorzolamide Hydrochloride Cannot Be Interchanged with Other Topical Carbonic Anhydrase Inhibitors or IOP-Lowering Agents


Despite belonging to the same therapeutic class, dorzolamide hydrochloride exhibits a distinct isozyme inhibition profile, ocular tissue distribution, and hemodynamic effect that prevents simple substitution with other carbonic anhydrase inhibitors like brinzolamide or acetazolamide, or with beta-blockers like timolol [1]. Its high selectivity for CA-II over CA-I (approximately 3300-fold) minimizes systemic toxicity compared to less selective oral CA inhibitors, while its unique physicochemical properties confer superior ocular penetration and distribution to critical posterior segment tissues [2]. Direct comparative studies reveal that dorzolamide's efficacy and safety profile differs from alternatives in specific clinical and research contexts, making generic substitution scientifically unsound without confirmatory data [3].

Quantitative Differentiation of Dorzolamide Hydrochloride from Key Comparators: A Procurement-Focused Evidence Guide


Isozyme Selectivity: Dorzolamide's High CA-II/CA-I Inhibition Ratio vs. Oral CA Inhibitors

Dorzolamide hydrochloride demonstrates a marked selectivity for human carbonic anhydrase II (CA-II) over CA-I, with an IC50 for CA-II of 0.18 nM compared to 600 nM for CA-I, representing a selectivity ratio of approximately 3300-fold [1]. In contrast, oral CA inhibitors like acetazolamide and methazolamide exhibit less pronounced selectivity, inhibiting CA-I to a greater degree, which contributes to their systemic side effect profiles [2]. This high CA-II selectivity is a key differentiator for topical application, as it targets the isozyme primarily responsible for aqueous humor secretion while minimizing inhibition of CA-I in red blood cells and other tissues.

Carbonic anhydrase isozyme selectivity Topical glaucoma therapy Systemic toxicity avoidance

Ocular Tissue Distribution: Dorzolamide vs. Brinzolamide

Following a single topical dose in pigmented rabbits, dorzolamide achieved significantly higher concentrations in key ocular tissues compared to brinzolamide [1]. The AUC(0-24) for dorzolamide in the optic nerve was 9-fold higher than brinzolamide, and delivery to the aqueous humor was 2-fold higher [1]. After multiple dosing, dorzolamide levels in the optic nerve remained 2.4- to 5.2-fold higher [1]. This differential distribution suggests that dorzolamide may be the preferred compound for studies investigating carbonic anhydrase inhibition in the posterior segment, including the retina and optic nerve head.

Ocular pharmacokinetics Retinal drug delivery Optic nerve bioavailability

Aqueous Humor Flow Suppression: Dorzolamide vs. Systemic Acetazolamide

In a randomized, double-masked, placebo-controlled study in human subjects, topical 2% dorzolamide reduced aqueous humor flow by 17% (from 3.18±0.70 to 2.65±0.64 µL/min), whereas systemically administered acetazolamide reduced flow by 30% (to 2.23±0.48 µL/min) [1]. The difference in efficacy was statistically significant (P<0.001). However, the topical route of dorzolamide avoids the systemic side effects (acid-base disturbances, paresthesia) that limit acetazolamide's long-term use [1]. This trade-off between maximal efficacy and systemic tolerability is a critical consideration for both clinical and research applications.

Aqueous humor dynamics Glaucoma pharmacology Topical vs. systemic CAI

Intraocular Pressure Reduction: Dorzolamide vs. Timolol and Betaxolol

A 1-year comparative study established that the ocular hypotensive efficacy of dorzolamide 2% three times daily was similar to that of betaxolol 0.5% twice daily but slightly inferior to timolol 0.5% twice daily [1]. In a 12-week trial, mean IOP change at peak (2 hours) was -5.4 mmHg for dorzolamide and -5.3 mmHg for betaxolol; at trough (8 hours), both reduced IOP by -3.6 mmHg [2]. This positions dorzolamide as a viable alternative to beta-blockers, particularly in patients with contraindications to beta-blockade (e.g., asthma, heart disease) [1].

IOP-lowering efficacy Glaucoma monotherapy Beta-blocker comparison

Topical vs. Systemic Carbonic Anhydrase Inhibition: A Paradigm Shift Enabled by Dorzolamide

Prior to dorzolamide, topical administration of carbonic anhydrase inhibitors like acetazolamide and methazolamide failed to lower IOP due to poor corneal penetration [1]. Dorzolamide's unique physicochemical properties (water and lipid solubility) enable effective corneal penetration and subsequent inhibition of ciliary body CA, achieving IOP reduction comparable to oral CA inhibitors but without the systemic side effects that lead to discontinuation in approximately 50% of patients [2]. This represents a class-level differentiation: dorzolamide is the prototype for a new generation of topically active CA inhibitors.

Topical drug delivery Corneal penetration Systemic side effect avoidance

Optimal Research and Industrial Use Cases for Dorzolamide Hydrochloride Based on Comparative Evidence


Preclinical Models of Glaucoma Requiring Topical CA-II Inhibition Without Systemic Toxicity

Dorzolamide is the agent of choice for chronic glaucoma models where long-term topical administration is required and systemic carbonic anhydrase inhibition would confound results or cause animal welfare issues. Its high CA-II selectivity (IC50 0.18 nM) and poor oral bioavailability minimize systemic exposure [1].

Investigations of Ocular Hemodynamics and Neuroprotection Involving the Posterior Segment

Given its superior distribution to the optic nerve (9-fold higher AUC than brinzolamide) and retina [1], dorzolamide is the preferred tool compound for studies examining the effects of CA inhibition on retinal blood flow, optic nerve head perfusion, and neuroprotection in glaucoma. Its ability to accelerate retinal arteriovenous passage time, an effect not seen with betaxolol, further supports its use in vascular studies [2].

Formulation Development and Ocular Drug Delivery Research

As the first and most well-characterized topical CA inhibitor, dorzolamide serves as the benchmark for developing novel ocular delivery systems (e.g., nanoparticles, inserts, gels) aimed at improving bioavailability or prolonging release [1]. Its known corneal permeability and tissue distribution profile provide a baseline for evaluating new formulations.

Comparative Efficacy Studies in Ocular Hypertension

Dorzolamide's well-documented IOP-lowering efficacy (e.g., -5.4 mmHg peak, -3.6 mmHg trough) and its equivalence to betaxolol make it an ideal active comparator for evaluating new chemical entities or combination therapies in animal models of ocular hypertension [1]. Its distinct mechanism (CA inhibition) allows for additive studies with agents from other classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dorzolamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.